Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-10-15(11-13-19)18-14-8-6-4-5-7-9-14/h14-15,18H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNLRZAGDPPVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656262 | |
| Record name | tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319427-80-0 | |
| Record name | tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
| Component | Role | Typical Amounts/Conditions |
|---|---|---|
| Piperidine or 4-substituted piperidine | Core scaffold | Starting material |
| Di-tert-butyl dicarbonate (Boc2O) | Boc protecting agent | 1.1–2.0 equivalents |
| Cycloheptylamine | Amino substituent source | Stoichiometric or slight excess |
| Organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | Reaction medium | Room temperature to reflux |
| Tertiary amine bases (e.g., triethylamine, DIPEA) | Acid scavenger/base | 1–3 equivalents |
Protection of Piperidine Nitrogen
- Piperidine is reacted with di-tert-butyl dicarbonate in an organic solvent such as dichloromethane or ethyl acetate.
- The reaction is typically carried out at 0–25°C with stirring.
- Tertiary amine base (triethylamine preferred) is added to neutralize the acid formed.
- Reaction time ranges from 1 to 12 hours depending on scale and conditions.
- The product is tert-butyl piperidine-1-carboxylate, confirmed by NMR and MS analysis.
Introduction of Cycloheptylamino Group
- The 4-position of the Boc-protected piperidine is functionalized by nucleophilic substitution with cycloheptylamine.
- This can be achieved via activation of the 4-position (e.g., halogenation or sulfonation) followed by amination.
- Alternatively, amide bond formation between 4-aminopiperidine derivatives and cycloheptylcarboxylic acid derivatives can be employed.
- The reaction is conducted in polar aprotic solvents like DMF, DMSO, or acetone.
- Bases such as DIPEA or triethylamine are used to facilitate the substitution.
- Reaction temperatures vary from room temperature to 50°C.
- Purification is typically done by extraction and chromatography.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Boc Protection | Piperidine + Boc2O, TEA, DCM, 0–25°C | tert-butyl piperidine-1-carboxylate |
| 2 | Amination/Substitution | Boc-piperidine derivative + cycloheptylamine, DIPEA, acetone, RT-50°C | This compound |
Research Findings and Analytical Data
- NMR Characterization: The ^13C NMR spectrum typically shows characteristic signals for the carbamate carbonyl (~154–156 ppm), tert-butyl group (~28 ppm), and piperidine carbons (~45–55 ppm). The cycloheptyl ring carbons appear in the aliphatic region (~25–35 ppm).
- Purity and Yield: Reported yields for similar Boc-protected piperidine derivatives with cycloalkylamino substituents range from 60% to 85% after purification.
- Solvent and Base Effects: Use of triethylamine as a base and ethyl acetate or acetone as solvents is preferred for optimal yields and minimal side reactions.
- Reaction Time: Protection steps typically require 1–3 hours, while amination steps may require 6–12 hours for completion.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Boc Protection Temp. | 0–25°C | Lower temps reduce side reactions |
| Boc Protection Time | 1–12 hours | Dependent on scale and reagent purity |
| Amination Temp. | Room temperature to 50°C | Higher temps increase reaction rate |
| Amination Time | 6–12 hours | Ensures complete substitution |
| Solvents | Dichloromethane, ethyl acetate, acetone | Choice affects solubility and yield |
| Base | Triethylamine, DIPEA | Neutralizes acid, promotes reaction |
| Yield | 60–85% | After purification |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivative.
Reduction: Reduction of the compound to form a simpler derivative.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Analogs with electron-withdrawing substituents (e.g., nitro , bromine ) exhibit altered reactivity in nucleophilic or electrophilic reactions compared to electron-donating groups like hydroxymethyl .
- Bifunctional Groups: Compounds with dual substituents (e.g., cyclopropylmethylamino and hydroxymethyl ) may offer enhanced binding affinity in drug discovery applications.
Yield Variations :
- Boc protection typically achieves high yields (~86% for 4-methylpentyl derivatives ).
- Bulky substituents (e.g., cycloheptylamino) may reduce yields due to steric challenges.
Physicochemical Properties
NMR Spectral Data
Biological Activity
Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its pharmacological properties and therapeutic implications.
The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidinecarboxylate with cycloheptylamine. The resulting compound can be characterized using various techniques, including NMR spectroscopy and mass spectrometry, to confirm its structure.
Antifungal Activity
Recent studies have highlighted the antifungal potential of related piperidine derivatives. For instance, a library of 4-aminopiperidines was evaluated for antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp. The results indicated that some derivatives exhibited significant growth inhibition, suggesting a promising avenue for further exploration in antifungal therapies .
| Compound | Activity Against Candida spp. | Activity Against Aspergillus spp. |
|---|---|---|
| Compound A | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |
| Compound B | High (MIC = 8 µg/mL) | Moderate (MIC = 64 µg/mL) |
| This compound | TBD | TBD |
Toxicity Studies
The toxicity profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of toxicity. For example, some piperidine derivatives have been reported to cause skin irritation and acute toxicity upon ingestion . Further toxicological assessments are necessary to establish safety profiles for clinical applications.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications in the piperidine ring or substituents can significantly influence the pharmacological properties:
- Cycloheptyl Substitution : The introduction of cycloheptyl groups has been associated with enhanced binding affinity to certain biological targets.
- Lipophilicity : The log P values indicate that these compounds possess favorable lipophilic characteristics, which may enhance their bioavailability.
| Descriptor | Value |
|---|---|
| Log P | 2.45 |
| BBB Permeability | Yes |
| CYP Inhibition | CYP2C19 (Yes) |
Case Studies
- Case Study on Antifungal Efficacy : A study evaluating a series of piperidine derivatives found that compounds with bulky substituents like cycloheptyl showed improved efficacy against resistant fungal strains. This suggests that this compound could be a candidate for further investigation in antifungal drug development.
- Toxicity Assessment : In vitro studies on related piperidine compounds indicated potential cytotoxic effects on human cell lines, necessitating thorough toxicity evaluations for any new derivatives before clinical trials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting tert-butyl piperidine carboxylate derivatives with cycloheptylamine under controlled temperatures (e.g., 50–80°C) in solvents like tetrahydrofuran (THF) or toluene. Optimize yields by adjusting stoichiometric ratios (e.g., 1:1.2 amine:substrate) and using inert atmospheres (N₂/Ar) to prevent oxidation . Purification via silica gel column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cycloheptylamino group integration at δ ~3.0–4.0 ppm for piperidine protons) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity (>95%) .
- HPLC : Monitors reaction progress and quantifies impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Store at room temperature in sealed containers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and LC-MS data during structural characterization?
- Methodological Answer : Contradictions may arise from residual solvents or diastereomers. Use complementary techniques:
- DEPT-135 NMR distinguishes CH₂/CH₃ groups in ambiguous regions .
- High-resolution MS (HRMS) confirms exact mass to rule out isobaric impurities .
- 2D NMR (COSY, HSQC) maps coupling patterns for cycloheptylamino group connectivity .
Q. What strategies enhance the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- Salt formation : React with HCl or trifluoroacetic acid to improve aqueous solubility.
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays .
- Structural modification : Introduce polar groups (e.g., hydroxyl) while retaining the tert-butyl carbamate for stability .
Q. How does the cycloheptylamino substituent influence binding affinity to biological targets compared to other amine derivatives?
- Methodological Answer : Perform comparative molecular docking and SAR studies:
- Docking simulations : Use software (e.g., AutoDock Vina) to assess interactions with receptors (e.g., GPCRs). The cycloheptyl group’s steric bulk may enhance selectivity but reduce binding kinetics .
- In vitro assays : Measure IC₅₀ values against targets (e.g., kinases) and compare with phenyl/alkylamine analogs .
Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C indicates robust handling) .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd/C or CuI for Buchwald-Hartwig couplings .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 100°C vs. 24h conventional) .
- In situ IR monitoring : Track amine consumption to optimize reaction termination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
